molecular formula C18H15N2O3+ B15016335 4-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]quinolinium

4-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]quinolinium

Cat. No.: B15016335
M. Wt: 307.3 g/mol
InChI Key: MRUZMCSBIVJNFI-UHFFFAOYSA-N
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Description

4-METHYL-1-[2-(4-NITROPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM is a complex organic compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring This particular compound is characterized by the presence of a methyl group, a nitrophenyl group, and an oxoethyl group attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-1-[2-(4-NITROPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The resulting quinoline derivative is then subjected to further functionalization to introduce the methyl, nitrophenyl, and oxoethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the quinoline core, followed by selective functionalization reactions. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-1-[2-(4-NITROPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methyl and oxoethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-METHYL-1-[2-(4-NITROPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-METHYL-1-[2-(4-NITROPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the quinoline core can intercalate with DNA, affecting its replication and transcription. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinoline: Lacks the nitrophenyl and oxoethyl groups, resulting in different chemical properties and applications.

    4-Nitroquinoline: Contains a nitro group but lacks the methyl and oxoethyl groups.

    1-Methylquinolinium: Contains a methyl group but lacks the nitrophenyl and oxoethyl groups.

Uniqueness

4-METHYL-1-[2-(4-NITROPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (nitrophenyl) groups on the quinoline core allows for versatile chemical modifications and a wide range of applications.

Properties

Molecular Formula

C18H15N2O3+

Molecular Weight

307.3 g/mol

IUPAC Name

2-(4-methylquinolin-1-ium-1-yl)-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C18H15N2O3/c1-13-10-11-19(17-5-3-2-4-16(13)17)12-18(21)14-6-8-15(9-7-14)20(22)23/h2-11H,12H2,1H3/q+1

InChI Key

MRUZMCSBIVJNFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=[N+](C2=CC=CC=C12)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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